molecular formula C10H12N4O B2510931 N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1281074-43-8

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2510931
CAS No.: 1281074-43-8
M. Wt: 204.233
InChI Key: JCGFIQYHTYPYEM-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Scientific Research Applications

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests potential interactions with various biological targets, but specific targets for this compound need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and efficiency. For instance, the use of N,N-dimethylformamide as a solvent and 4-dimethylaminopyridine as a catalyst under ice bath conditions can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications.

Comparison with Similar Compounds

Uniqueness: N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide stands out due to its specific substitution pattern, which enhances its stability and selectivity as a TRK inhibitor. This makes it a promising candidate for further research and development in therapeutic applications .

Properties

IUPAC Name

N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-8-4-7(10(15)11-2)5-12-9(8)14(3)13-6/h4-5H,1-3H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFIQYHTYPYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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